molecular formula C7H6N2OS B14364606 2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one CAS No. 91859-64-2

2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one

Cat. No.: B14364606
CAS No.: 91859-64-2
M. Wt: 166.20 g/mol
InChI Key: ANJLAEVMXQRAQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:

    Solvent: Ethanol

    Base: Triethylamine

    Temperature: Room temperature to reflux

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Functionalized thiazole derivatives

Scientific Research Applications

2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

91859-64-2

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C7H6N2OS/c1-9-7(10)5-3-2-4-8-6(5)11-9/h2-4H,1H3

InChI Key

ANJLAEVMXQRAQF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1)N=CC=C2

Origin of Product

United States

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